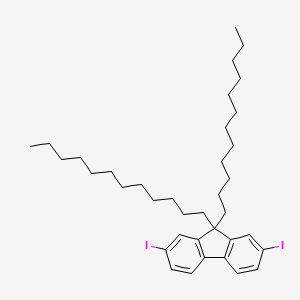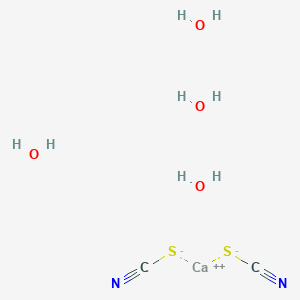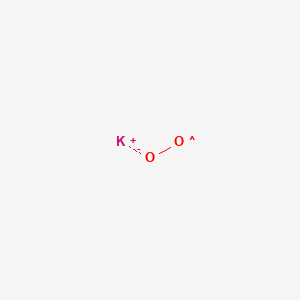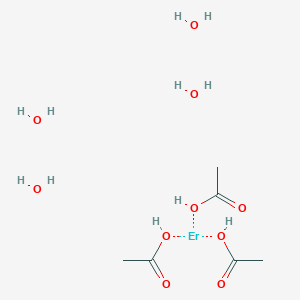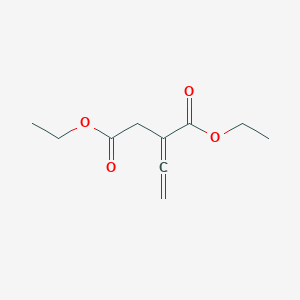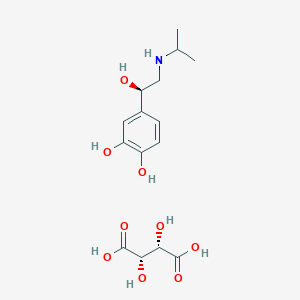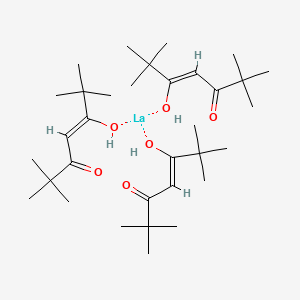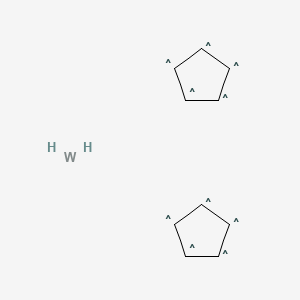
Bis(cyclopentadienyl)tungsten(IV) dihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)tungsten(IV) dihydride, also known as bis(η5-cyclopentadienyl)tungsten dihydride, is an organometallic compound with the molecular formula C10H12W. This compound is notable for its use in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)tungsten(IV) dihydride can be synthesized through the reaction of tungsten hexachloride (WCl6) with cyclopentadienyl sodium (NaCp) in the presence of hydrogen gas. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The hydride ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., iodine, bromine), hydrogen gas, and various organic ligands. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include tungsten halides, tungsten oxides, and various organometallic complexes depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(cyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for other tungsten-containing compounds.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of bis(cyclopentadienyl)tungsten(IV) dihydride involves its ability to act as a catalyst or reactant in various chemical reactions. The compound’s tungsten center can undergo changes in oxidation state, facilitating electron transfer and bond formation processes. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)molybdenum(IV) dihydride
- Bis(cyclopentadienyl)chromium(IV) dihydride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride
Uniqueness
Bis(cyclopentadienyl)tungsten(IV) dihydride is unique due to its specific electronic and steric properties conferred by the tungsten center and cyclopentadienyl ligands. These properties make it particularly effective in certain catalytic applications and reactions that similar compounds may not perform as efficiently .
Propriétés
Formule moléculaire |
C10H12W |
|---|---|
Poids moléculaire |
316.04 g/mol |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
Clé InChI |
FCGFDFIKNFHEHZ-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[WH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
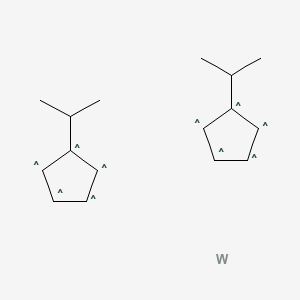

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
